molecular formula C12H12N2O2S B13849685 5-(1-Phenyl-ethylamino)-thiazole-4-carboxylic acid

5-(1-Phenyl-ethylamino)-thiazole-4-carboxylic acid

Cat. No.: B13849685
M. Wt: 248.30 g/mol
InChI Key: UOLXFQAMVBZUBC-UHFFFAOYSA-N
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Description

5-(1-Phenyl-ethylamino)-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a phenyl-ethylamino group at the 5-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Phenyl-ethylamino)-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by hydrolysis to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(1-Phenyl-ethylamino)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

5-(1-Phenyl-ethylamino)-thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(1-Phenyl-ethylamino)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The phenyl-ethylamino group can interact with enzymes or receptors, modulating their activity. The thiazole ring may also participate in binding interactions, influencing the compound’s overall biological activity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Phenyl-ethylamino)-imidazole-4-carboxylic acid
  • 5-(1-Phenyl-ethylamino)-oxazole-4-carboxylic acid
  • 5-(1-Phenyl-ethylamino)-pyrazole-4-carboxylic acid

Uniqueness

5-(1-Phenyl-ethylamino)-thiazole-4-carboxylic acid is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to other heterocycles like imidazole, oxazole, and pyrazole. These properties can influence the compound’s reactivity and biological activity, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

5-(1-phenylethylamino)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C12H12N2O2S/c1-8(9-5-3-2-4-6-9)14-11-10(12(15)16)13-7-17-11/h2-8,14H,1H3,(H,15,16)

InChI Key

UOLXFQAMVBZUBC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(N=CS2)C(=O)O

Origin of Product

United States

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